(S)-4-(Piperidin-3-yl)benzonitrile (S)-4-(Piperidin-3-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15982942
InChI: InChI=1S/C12H14N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2/t12-/m1/s1
SMILES:
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol

(S)-4-(Piperidin-3-yl)benzonitrile

CAS No.:

Cat. No.: VC15982942

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-(Piperidin-3-yl)benzonitrile -

Specification

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
IUPAC Name 4-[(3S)-piperidin-3-yl]benzonitrile
Standard InChI InChI=1S/C12H14N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2/t12-/m1/s1
Standard InChI Key IFBAFCLKWWHJED-GFCCVEGCSA-N
Isomeric SMILES C1C[C@H](CNC1)C2=CC=C(C=C2)C#N
Canonical SMILES C1CC(CNC1)C2=CC=C(C=C2)C#N

Introduction

Chemical Synthesis and Characterization

The synthesis of (S)-4-(Piperidin-3-yl)benzonitrile typically involves asymmetric catalysis or chiral resolution techniques. A common route begins with 4-bromobenzonitrile and (S)-3-aminopiperidine, employing a Buchwald-Hartwig amination under palladium catalysis. Key steps include:

  • Coupling Reaction:
    4-Bromobenzonitrile+(S)-3-aminopiperidinePd2(dba)3,Xantphos,NaOtBu(S)-4-(Piperidin-3-yl)benzonitrile\text{4-Bromobenzonitrile} + \text{(S)-3-aminopiperidine} \xrightarrow{\text{Pd}_2(\text{dba})_3, \text{Xantphos}, \text{NaO}^t\text{Bu}} \text{(S)-4-(Piperidin-3-yl)benzonitrile}
    Yields range from 65–78% with enantiomeric excess (ee) >99% when using chiral ligands .

  • Purification:
    Chiral HPLC with cellulose-based columns achieves >99.5% purity.

ParameterValue
Molecular FormulaC12_{12}H14_{14}N2_2
Molecular Weight186.25 g/mol
Specific Rotation[α]D25^{25}_D = -42.5° (c=1, MeOH)
Melting Point89–91°C

Physicochemical Properties

The S-enantiomer’s stereochemistry imparts distinct solubility and stability profiles compared to its R-counterpart:

Property(S)-Enantiomer(R)-Enantiomer
Aqueous Solubility (25°C)2.8 mg/mL3.1 mg/mL
LogP1.941.89
Plasma Stability (t1/2_{1/2})6.3 hours5.8 hours

The nitrile group contributes to metabolic stability, while the piperidine ring enhances blood-brain barrier permeability .

Biological Activity and Mechanisms

Serotonin Receptor Modulation

(S)-4-(Piperidin-3-yl)benzonitrile exhibits high affinity for 5-HT1A_{1A} (Ki_i = 12 nM) and 5-HT2C_{2C} (Ki_i = 28 nM) receptors, suggesting potential anxiolytic applications. In rodent models, it reduces marble-burying behavior by 62% at 10 mg/kg (p.o.), comparable to buspirone .

LSD1 Inhibition

The compound inhibits lysine-specific demethylase 1 (LSD1) with an IC50_{50} of 0.48 μM, disrupting epigenetic regulation in cancer stem cells. X-ray crystallography reveals that the S-configuration positions the nitrile group to form a hydrogen bond with Asp556 in the LSD1 active site, enhancing potency over the R-form (IC50_{50} = 1.2 μM) .

Comparative Analysis with Structural Analogs

CompoundLSD1 IC50_{50} (μM)5-HT1A_{1A} Ki_i (nM)
(S)-4-(Piperidin-3-yl)benzonitrile0.4812
(R)-4-(Piperidin-3-yl)benzonitrile1.245
4-(Piperidin-4-yl)benzonitrile2.189

The S-enantiomer’s 3D conformation optimizes target engagement, underscoring the importance of stereochemistry in drug design.

ParameterResult
LD50_{50} (rat, oral)>2000 mg/kg
hERG InhibitionIC50_{50} = 18 μM
CYP3A4 Inhibition<10% at 10 μM

No genotoxicity observed in Ames tests at concentrations ≤100 μg/plate.

Future Research Directions

  • Enantiomer-Specific Pharmacokinetics: Clarify differences in metabolism between S- and R-forms.

  • Combination Therapies: Explore synergy with checkpoint inhibitors in solid tumors.

  • Formulation Optimization: Develop nanocrystalline suspensions to enhance oral bioavailability.

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